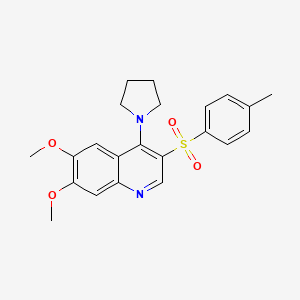

6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

Description

6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a quinoline derivative featuring a dimethoxy substitution at positions 6 and 7, a 4-methylbenzenesulfonyl group at position 3, and a pyrrolidine ring at position 2. The quinoline core is a privileged scaffold in medicinal chemistry due to its planar aromatic structure, which facilitates interactions with biological targets such as kinases and receptors.

Properties

IUPAC Name |

6,7-dimethoxy-3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S/c1-15-6-8-16(9-7-15)29(25,26)21-14-23-18-13-20(28-3)19(27-2)12-17(18)22(21)24-10-4-5-11-24/h6-9,12-14H,4-5,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVWCCNVHCYYEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Sulfonylation: The 4-methylbenzenesulfonyl group can be introduced through a sulfonylation reaction using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Pyrrolidinyl Substitution: The pyrrolidinyl group can be attached to the quinoline core through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Pyrrolidine in the presence of a suitable leaving group.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Sulfide derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of quinoline compounds exhibit antiviral properties. A study highlighted the potential of similar compounds as inhibitors of viral replication mechanisms, particularly against retroviruses like HIV. The presence of the pyrrolidine moiety enhances binding affinity to viral targets, suggesting that 6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline could be developed as an antiviral agent .

Anticancer Potential

Quinoline derivatives have been extensively studied for their anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis positions it as a candidate for cancer therapy. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in various cancer cell lines, making it a promising lead for further development .

Neuroprotective Effects

Recent investigations into neurodegenerative diseases suggest that this compound may have neuroprotective effects. It has been shown to inhibit specific epigenetic regulators like SETDB1, which play a role in Huntington's disease. By modulating histone methylation patterns, the compound can potentially ameliorate neurodegenerative symptoms and improve motor functions in animal models .

Case Study 1: Huntington's Disease

In a study involving transgenic mice models of Huntington's disease, administration of this compound resulted in significant reductions in histone H3K9me3 levels and improvements in motor functions. The findings suggest that it could serve as a therapeutic agent for managing symptoms associated with neurodegeneration .

Case Study 2: Antiviral Research

Another study focused on the antiviral properties of related quinoline derivatives demonstrated that these compounds could inhibit viral replication effectively. The structure-function relationship analysis indicated that modifications similar to those found in 6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline enhanced antiviral activity against specific viral strains .

Comparative Data Table

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.

Modulating Receptor Activity: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Research Findings and Trends

- Quinoline vs. Quinazoline: Quinazoline derivatives (e.g., 6,7-dimethoxy-4-(piperidin-4-yl)quinazoline) exhibit distinct electronic properties due to the additional nitrogen atom, which may enhance binding to ATP pockets in kinases .

- Sulfonyl Group Utility : Both the target and ’s methylsulfonyl-phenyl derivative demonstrate the importance of sulfonyl groups in improving pharmacokinetic properties .

- Substituent Flexibility: Position 4 substitutions (pyrrolidine, piperidine, nitrophenoxy) highlight the tunability of quinoline derivatives for targeted drug design .

Biological Activity

6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a synthetic compound that belongs to the quinoline family. Its unique structure imparts significant biological activity, making it a subject of interest in pharmacological research. This article explores its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's chemical formula is . The structure comprises a quinoline core substituted with methoxy groups and a pyrrolidine moiety, which enhances its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer progression, particularly those related to the epidermal growth factor receptor (EGFR) pathway. This inhibition can lead to reduced cell proliferation in tumor cells.

- Antiproliferative Effects : In vitro studies demonstrate that the compound has significant antiproliferative effects against various human cancer cell lines. For instance, it has shown IC50 values ranging from 0.37 to 4.87 µM against different cell lines expressing wild-type and mutant EGFR .

- Epigenetic Modulation : The compound has been evaluated for its ability to modulate epigenetic markers, particularly through the inhibition of SETDB1, an enzyme implicated in Huntington's disease. This modulation can potentially ameliorate neurological symptoms in disease models .

Biological Activity Data

The following table summarizes key biological activities and findings related to 6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline:

| Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | A431 (EGFR wild-type) | 0.37 - 4.87 | EGFR inhibition |

| Antiproliferative | HCC827 (EGFR mutant) | 0.37 - 4.87 | EGFR inhibition |

| Epigenetic modulation | Huntington's disease model | - | SETDB1 inhibition |

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on various human tumor xenografts, revealing that it significantly inhibits tumor growth by targeting the EGFR signaling pathway. The results indicated a marked reduction in tumor size compared to control groups.

- Neurological Impact : In a model of Huntington's disease, treatment with the compound led to improved motor function and reduced neurodegeneration markers. The study highlighted its potential as a therapeutic agent for neurodegenerative disorders through epigenetic regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.